N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-nitroaniline in the presence of a coupling agent such as EDC∙HCl and HOBt . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including bacterial infections.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacterial cells. The nitrophenyl group plays a crucial role in this mechanism by interacting with the active sites of the enzymes, disrupting their normal activity .
Comparison with Similar Compounds
N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide can be compared with other furan derivatives such as:
N-(2-Nitrophenyl)furan-2-carboxamide: Similar structure but different substitution pattern, leading to different biological activities.
Furan carboxanilides: These compounds also contain a furan ring and exhibit similar antimicrobial properties but differ in their specific chemical structures and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51639-69-1 |
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Molecular Formula |
C11H8N2O5 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
N-hydroxy-N-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8N2O5/c14-11(10-5-2-6-18-10)12(15)8-3-1-4-9(7-8)13(16)17/h1-7,15H |
InChI Key |
FZDFXFWBYBUBLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N(C(=O)C2=CC=CO2)O |
Origin of Product |
United States |
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